Nornicotine

Description

Structure

3D Structure

Properties

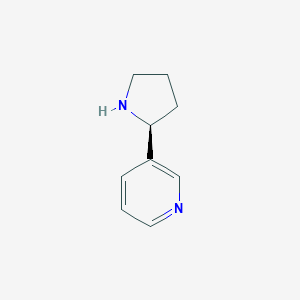

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075420 | |

| Record name | (-)-(S)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0737 at 20 °C/4 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0097 [mmHg] | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic, somewhat viscous liquid | |

CAS No. |

494-97-3 | |

| Record name | Nornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(S)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 494-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H6L5QD8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core of Nornicotine Biosynthesis in Nicotiana tabacum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a secondary alkaloid in Nicotiana tabacum (cultivated tobacco), is a pivotal compound of interest for both agricultural and pharmaceutical research. While typically a minor alkaloid, its levels can significantly increase in certain tobacco varieties and under specific conditions, a phenomenon known as "conversion." This conversion is of significant concern as this compound is a direct precursor to the potent carcinogen N'-nitrosothis compound (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1][2][3] Understanding the biosynthesis of this compound is, therefore, crucial for developing strategies to minimize its formation in tobacco products and for exploring its pharmacological properties. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Nicotiana tabacum, focusing on the enzymatic pathways, genetic regulation, quantitative data, and key experimental methodologies.

The Central Pathway: Nicotine N-Demethylation

The primary route of this compound formation in Nicotiana tabacum is the N-demethylation of nicotine.[1][2] This reaction is catalyzed by a family of cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[4]

Key Enzymes and Genes

Three key functional nicotine N-demethylase (NND) enzymes have been identified and characterized in Nicotiana tabacum:

-

CYP82E4: This is the principal enzyme responsible for the majority of nicotine to this compound conversion, particularly in "converter" tobacco lines.[1][2][5] Its expression is significantly upregulated during leaf senescence and curing.[1][6]

-

CYP82E5v2: Considered a minor contributor to this compound biosynthesis.[5]

-

CYP82E10: Also plays a minor role in this compound formation.[5]

While other members of the CYP82E family exist, such as CYP82E2 and CYP82E3, they are generally considered non-functional in N. tabacum due to mutations.[4]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound levels and the expression of the primary biosynthetic gene, CYP82E4.

Table 1: this compound and Nicotine Content in Wild-Type and Genetically Modified Nicotiana tabacum

| Genotype | This compound (% of Total Alkaloids) | Nicotine (% of Total Alkaloids) | Conversion Rate (%)* | Reference(s) |

| Non-converter (Wild-Type) | ~2-5% | ~95-98% | <5% | [4][7][8] |

| Converter (Wild-Type) | Up to 95% | 5-10% | Up to 95% | [2][8] |

| CYP82E4, CYP82E5v2, CYP82E10 Triple Knockout | ~0.5% | Not specified | Significantly reduced | [8] |

| CYP82E2 family RNAi (in strong converter line) | As low as 0.8% | Not specified | Reduced from 98% to 0.8% | [6] |

*Conversion Rate = [this compound / (Nicotine + this compound)] x 100

Table 2: Relative Expression of CYP82E4 in Converter vs. Non-Converter Tobacco Lines

| Comparison | Fold Increase in CYP82E4 Expression | Reference(s) |

| Converter vs. Non-converter (during senescence) | Up to 80-fold | [6] |

Table 3: Enantioselective Demethylation by CYP82E Enzymes

| Enzyme | Relative Demethylation Rate ((R)-nicotine vs. (S)-nicotine) | Reference(s) |

| CYP82E4 | 3-fold faster for (R)-nicotine | [9][10] |

| CYP82E5v2 | 10-fold faster for (R)-nicotine | [9][10] |

| CYP82E10 | 10-fold faster for (R)-nicotine | [9][10] |

Regulatory Mechanisms of this compound Biosynthesis

The regulation of this compound biosynthesis is complex and occurs primarily at the transcriptional level of the CYP82E4 gene.

Signaling Pathways

The expression of CYP82E4 is tightly linked to leaf senescence.[1][6] Several signaling molecules and environmental cues can influence this process:

-

Ethylene: Treatment with ethylene, a plant hormone involved in senescence, can induce the expression of CYP82E4.[1][6]

-

Jasmonic Acid: While jasmonic acid is a key signaling molecule in plant defense and development, its direct role in upregulating CYP82E4 during senescence is less clear, though it is known to interact with ethylene signaling pathways.[1][11][12]

-

Abiotic and Biotic Stress: Stresses that induce senescence, such as viral infection (e.g., tobacco mosaic virus), can also lead to increased CYP82E4 expression.[1][6]

Epigenetic Regulation

Recent studies have highlighted the critical role of epigenetic modifications in controlling CYP82E4 expression and, consequently, nicotine conversion:

-

DNA Methylation: The promoter region of CYP82E4 in high-converter lines exhibits significantly lower levels of DNA methylation compared to non-converter lines.[4][13] Treatment with a DNA methylase inhibitor can induce a shift from a non-converter to a high-converter phenotype.[4]

-

Histone Modification: The repressive histone mark H3K27me3 is found at lower levels at the CYP82E4 locus in high-converter lines, correlating with higher gene expression.[14]

Transcriptional Regulation

A zinc finger transcription factor has been identified that binds to the promoter of CYP82E4, suggesting its involvement in the transcriptional regulation of the gene.[2] Further research is needed to fully elucidate the network of transcription factors that control CYP82E4 expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound biosynthesis.

Alkaloid Extraction and Quantification

A generalized workflow for the extraction and analysis of nicotine and this compound from tobacco leaf material:

-

Sample Preparation: Freeze-dry and grind tobacco leaves to a fine powder.

-

Extraction: Extract a known weight of the powdered sample with an acidic methanol-water solution (e.g., 40% methanol with 0.1% HCl) using sonication or mechanical stirring.[7]

-

Purification (Optional): Depending on the analytical method, a solid-phase extraction (SPE) step may be used to clean up the extract.

-

Quantification: Analyze the alkaloid content using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[7][15] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method.[7]

In Vitro Nicotine N-Demethylase Activity Assay

This protocol is for assessing the enzymatic activity of heterologously expressed CYP82E enzymes:

-

Enzyme Source: Microsomal fractions are prepared from yeast (Saccharomyces cerevisiae) or insect cells expressing the CYP82E enzyme of interest.

-

Reaction Mixture: The assay is typically performed in a small volume (e.g., 20 µL) containing:

-

Microsomal protein (e.g., 0.5 mg/mL)

-

NADPH (e.g., 2.5 mM) as a cofactor

-

Tris buffer (e.g., 25 mM, pH 7.5)

-

Nicotine substrate (radiolabeled or non-labeled)

-

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Extraction: The reaction is stopped, and the alkaloids are extracted with an organic solvent.

-

Analysis: The conversion of nicotine to this compound is quantified using methods such as Thin Layer Chromatography (TLC) for radiolabeled substrates or LC-MS for non-labeled substrates.

Gene Expression Analysis by qRT-PCR

A standard workflow for quantifying the transcript levels of CYP82E genes:

-

RNA Extraction: Isolate total RNA from tobacco leaf tissue using a suitable method (e.g., TRIzol reagent).

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for the CYP82E genes and a suitable reference gene (e.g., Actin) for normalization. SYBR Green-based detection is commonly used.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

RNA Interference (RNAi) Mediated Gene Silencing

A generalized workflow for creating transgenic tobacco with silenced CYP82E genes:

-

Construct Design: Create an RNAi construct containing an inverted repeat of a conserved region of the CYP82E gene family, separated by an intron, under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Transformation of Agrobacterium tumefaciens: Introduce the RNAi construct into a suitable Agrobacterium strain.

-

Tobacco Transformation: Use the leaf disc co-cultivation method to transform tobacco explants with the engineered Agrobacterium.

-

Selection and Regeneration: Select for transformed cells on a medium containing an appropriate antibiotic (e.g., kanamycin) and regenerate whole plants.

-

Molecular and Phenotypic Analysis: Confirm the integration of the transgene and the reduction in CYP82E transcript levels (qRT-PCR) and this compound content (HPLC or GC-MS) in the transgenic plants.

Visualizations

Biosynthetic Pathway

This compound biosynthesis from nicotine and its subsequent conversion to NNN.

Regulatory Network of CYP82E4 Expression

Simplified regulatory network of CYP82E4 gene expression.

Experimental Workflow: RNAi-mediated Silencing

Workflow for generating this compound-reduced tobacco via RNAi.

Conclusion

The biosynthesis of this compound in Nicotiana tabacum is a well-defined process primarily driven by the N-demethylation of nicotine, catalyzed by CYP82E family enzymes, with CYP82E4 playing the most significant role. The regulation of CYP82E4 is intricate, involving a senescence-specific signaling pathway that is further controlled by epigenetic modifications. This understanding has paved the way for the development of genetically modified tobacco lines with significantly reduced this compound content, thereby lowering the levels of the carcinogen NNN. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important metabolic pathway, with the ultimate goal of enhancing the safety of tobacco products and exploring the potential applications of these alkaloids in other fields.

References

- 1. CYP82E4-mediated nicotine to this compound conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and analysis of regulatory proteins binding to the promoter of nicotine demethylase gene CYP82E4 in tobacco [yndxxb.ynu.edu.cn]

- 3. DNA methylation valley as a distinguishing feature occurs in root-specific expressed nicotine-related genes in Nicotiana attenuata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Methylation in CYP82E4 Regulates Nicotine Conversion of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three nicotine demethylase genes mediate this compound biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotine alkaloid levels, and nicotine to this compound conversion, in Australian Nicotiana species used as chewing tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of nicotine to this compound in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | To grow old: regulatory role of ethylene and jasmonic acid in senescence [frontiersin.org]

- 13. [PDF] Three nicotine demethylase genes mediate this compound biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. | Semantic Scholar [semanticscholar.org]

- 14. Low H3K27me3 deposition at CYP82E4 determines the nicotinic conversion rate in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies [frontiersin.org]

Unraveling the Enantiomeric Dichotomy: A Technical Guide to the Biological Activity of Nornicotine

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the distinct biological activities of the enantiomers of nornicotine, (R)-(+)-nornicotine and (S)-(-)-nornicotine. This compound, a primary metabolite of nicotine and a natural tobacco alkaloid, presents a unique pharmacological profile that is gaining attention within the scientific and drug development communities. This document, intended for researchers, scientists, and professionals in drug development, delves into the stereoselective interactions of this compound enantiomers with nicotinic acetylcholine receptors (nAChRs), their differential effects on neurotransmitter systems, and their varied in-vivo pharmacological profiles.

This compound's significance is underscored by its accumulation in the brain following chronic nicotine exposure and its own reinforcing properties.[1] The chirality of the this compound molecule results in significant differences in the biological activities of its (R) and (S) enantiomers, a critical consideration for the development of novel therapeutics, particularly for smoking cessation and neurological disorders. This guide synthesizes current research, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of these complex molecules.

Core Findings: A Tale of Two Enantiomers

The biological activities of (R)- and (S)-nornicotine diverge significantly, from receptor binding and functional activity to their effects on behavior and toxicity.

Receptor Interactions and Functional Activity

This compound enantiomers exhibit distinct profiles in their interactions with various nAChR subtypes. While both enantiomers bind to high-affinity nAChRs, their potency and efficacy in eliciting downstream effects, such as dopamine release, are notably different and brain-region-specific.

(R)-(+)-nornicotine has been shown to be more potent than its (S)- counterpart in stimulating dopamine release from the nucleus accumbens, a key brain region in the reward pathway.[2][3] Conversely, (S)-(-)-nornicotine is more effective at evoking dopamine release in the striatum.[3][4][5] This suggests that the enantiomers may differentially target nAChR subtypes that predominate in these respective brain areas. Specifically, the effects in the striatum are thought to involve α3β2 nAChR subunits, while α6-containing nAChRs have been implicated in nicotine-evoked dopamine release.[3][5][6] this compound has also been shown to have a high affinity for α7 nAChRs.[6]

Interestingly, some evidence suggests that (R)-(+)-nornicotine may act as a partial agonist at nAChRs that mediate accumbal dopamine release, as it is less efficacious than (S)-(-)-nornicotine in stimulating this release.[2]

Table 1: Functional Activity of this compound Enantiomers on Dopamine Release

| Enantiomer | Brain Region | Potency (EC50) | Efficacy (Emax) | Putative nAChR Subtype(s) Involved | Reference |

| (R)-(+)-Nornicotine | Nucleus Accumbens | More potent than (S)-nornicotine (~2-fold) | Less efficacious than (S)-nornicotine | α6-containing nAChRs | [1][2][3] |

| (S)-(-)-Nornicotine | Nucleus Accumbens | Less potent than (R)-nornicotine | More efficacious than (R)-nornicotine | α6-containing nAChRs | [1][2] |

| (R)-(+)-Nornicotine | Striatum | Less potent than (S)-nornicotine | Not specified | α3β2 nAChRs | [3][4][5] |

| (S)-(-)-Nornicotine | Striatum | More potent than (R)-nornicotine (~2-fold) | Not specified | α3β2 nAChRs | [3][4][5] |

In Vivo Pharmacology

The stereoselectivity of this compound's biological activity extends to its in vivo effects, including its impact on nicotine self-administration, cardiovascular function, locomotor activity, and analgesic potential.

(R)-(+)-Nornicotine has demonstrated greater potency in decreasing the self-administration of (S)-(-)-nicotine in rats, an effect that is specific to nicotine reinforcement as both enantiomers were equipotent in decreasing sucrose-reinforced behavior.[2][7] This finding is significant for its potential therapeutic application in smoking cessation.

In terms of cardiovascular effects , both enantiomers can acutely increase blood pressure and heart rate.[2] However, with repeated administration, tolerance develops to the pressor effects of (R)-(+)-nornicotine, but not to those of (S)-(-)-nornicotine.[2][5]

Regarding locomotor activity , acute administration of high doses of either enantiomer can produce transient hypoactivity.[8][9] However, with repeated administration, hyperactivity emerges with (S)-(-)-nornicotine, a response not observed with (R)-(+)-nornicotine.[8][9]

Table 2: In Vivo Effects of this compound Enantiomers

| Effect | (R)-(+)-Nornicotine | (S)-(-)-Nornicotine | Key Findings | Reference |

| Nicotine Self-Administration | More potent in decreasing | Less potent in decreasing | Enantioselectivity specific to nicotine reinforcement. | [2][7] |

| Cardiovascular (Acute) | Increased blood pressure and heart rate | Increased blood pressure and heart rate | Similar acute effects. | [2] |

| Cardiovascular (Repeated) | Tolerance develops to pressor effects | Tolerance does not develop to pressor effects | Differential development of tolerance. | [2][5] |

| Locomotor Activity (Acute) | Hypoactivity at high doses | Hypoactivity at high doses | Similar acute effects at high doses. | [8][9] |

| Locomotor Activity (Repeated) | No hyperactivity observed | Hyperactivity emerges | Divergent effects on locomotor sensitization. | [8][9] |

| Analgesia | Less potent | More potent | Desirable analgesic properties reside with the (S)-enantiomer. | [5] |

| Toxicity (Motor Impairment) | More potent (ED50: 6.9 mg/kg) | Less potent (ED50: 13.6 mg/kg) | Undesirable side effects are more pronounced with the (R)-enantiomer. | [5] |

Toxicological Profile

A crucial aspect of the pharmacological evaluation of any compound is its safety and tolerability. For the this compound enantiomers, a clear distinction in their toxicological profiles has been observed. Undesirable effects such as motor in-coordination and ataxia are more pronounced with (R)-(+)-nornicotine.[4][5] In contrast, the desirable analgesic properties are predominantly associated with (S)-(-)-nornicotine.[5] This separation of analgesic efficacy from toxicity highlights the therapeutic potential of (S)-(-)-nornicotine.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound enantiomers, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in the literature on this compound enantiomers.

Dopamine Release from Brain Slices

This in vitro technique allows for the direct measurement of neurotransmitter release from specific brain regions in response to pharmacological agents.

-

Tissue Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold buffer. The nucleus accumbens and striatum are dissected and sliced to a thickness of approximately 300-400 µm using a vibratome.

-

Preloading with [3H]Dopamine: The brain slices are incubated in a buffer containing [3H]dopamine, which is actively taken up by dopaminergic neurons.

-

Superfusion: The preloaded slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer at a constant flow rate.

-

Stimulation and Sample Collection: After a baseline period, the slices are exposed to varying concentrations of (R)- or (S)-nornicotine. Superfusate samples are collected at regular intervals to measure the amount of [3H]dopamine released.

-

Data Analysis: The amount of radioactivity in each sample is determined by liquid scintillation counting. The evoked [3H]dopamine overflow is calculated as a percentage of the total radioactivity remaining in the tissue at the time of stimulation. EC50 and Emax values are then determined by fitting the concentration-response data to a sigmoid function. The involvement of nAChRs is confirmed by conducting experiments in the presence of nAChR antagonists, and the calcium dependency of the release is verified using a low-calcium buffer.[1][10]

Intravenous Self-Administration in Rats

This behavioral paradigm is a gold standard for assessing the reinforcing effects of drugs and the potential of a test compound to reduce drug-taking behavior.

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

-

Training: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of (S)-nicotine, while presses on the "inactive" lever have no consequence. Training continues until a stable pattern of self-administration is established.

-

Pretreatment and Testing: Before a self-administration session, rats are pretreated with a subcutaneous injection of (R)-nornicotine, (S)-nornicotine, or saline. They are then placed in the operant chambers, and the number of nicotine infusions they self-administer over a set period is recorded.

-

Control for Non-Specific Effects: To ensure that the effects of the this compound enantiomers are specific to nicotine reinforcement, separate experiments are conducted where rats are trained to self-administer a non-drug reinforcer, such as a sucrose solution.[2]

-

Data Analysis: The primary dependent variable is the number of infusions earned. The data are analyzed to compare the effects of the different pretreatments on nicotine self-administration. Dose-response curves are generated to determine the potency of each enantiomer in reducing nicotine intake.

Cardiovascular Monitoring

This protocol assesses the effects of this compound enantiomers on key cardiovascular parameters.

-

Animal Preparation: Rats are anesthetized, and a catheter is implanted in the femoral artery to allow for the direct measurement of arterial blood pressure. A second catheter may be placed in the femoral vein for drug administration.

-

Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously recorded using a polygraph or a computerized data acquisition system.

-

Drug Administration and Measurement: After a baseline recording period, (R)- or (S)-nornicotine is administered intravenously or subcutaneously, and the changes in blood pressure and heart rate are monitored over time. For repeated administration studies, the same dose is given at regular intervals over several days.

-

Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each dose and enantiomer. The data are analyzed to determine the magnitude and duration of the cardiovascular effects and to assess the development of tolerance with repeated administration.

Conclusion and Future Directions

The distinct pharmacological profiles of (R)- and (S)-nornicotine highlight the critical importance of stereochemistry in drug action. (S)-(-)-nornicotine emerges as a potentially valuable therapeutic agent, particularly for pain management, due to its favorable separation of analgesic effects from toxicity. Conversely, the greater potency of (R)-(+)-nornicotine in reducing nicotine self-administration suggests its potential as a smoking cessation aid.

Further research is warranted to fully elucidate the nAChR subtype selectivity of each enantiomer, which will be instrumental in understanding their precise mechanisms of action and in designing more targeted therapeutics. The long-term effects and metabolic fate of each enantiomer also require more in-depth investigation. The findings summarized in this whitepaper provide a solid foundation for future preclinical and clinical studies aimed at harnessing the therapeutic potential of this compound enantiomers for the treatment of nicotine addiction and other neurological conditions.

References

- 1. Contributory role for this compound in nicotine neuropharmacology: this compound-evoked [3H]dopamine overflow from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The analgesic and toxic effects of this compound enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological activity of nicotine and this compound on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic effects of this compound on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Enigma of Nornicotine in Tobacco: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, accumulation, and physiological roles of nornicotine in Nicotiana species, providing a critical resource for researchers in plant science and drug development.

Introduction

This compound, a secondary alkaloid structurally similar to nicotine, plays a multifaceted and often detrimental role in the physiology and biochemistry of tobacco (Nicotiana spp.). While typically a minor constituent, its accumulation can be highly variable, influenced by genetics, developmental stage, and environmental cues. The conversion of nicotine to this compound is a pivotal metabolic step with significant implications for the quality and safety of tobacco products, as this compound is a direct precursor to the potent carcinogen N'-nitrosothis compound (NNN).[1][2] This technical guide provides a comprehensive overview of the physiological role of this compound in tobacco plants, with a focus on its biosynthesis, the factors influencing its accumulation, and its ecological functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways.

Biosynthesis and Accumulation of this compound

This compound is primarily synthesized through the N-demethylation of nicotine.[1][2] This conversion is predominantly catalyzed by a group of cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[2][3]

Key Enzymes and Genes:

-

CYP82E4: This is the principal enzyme responsible for the conversion of nicotine to this compound, particularly during leaf senescence and curing.[2][3][4] Its expression is tightly regulated and induced during these later stages of plant development.[4][5]

-

CYP82E5v2 and CYP82E10: These enzymes also contribute to this compound formation, although to a lesser extent than CYP82E4.[5][6] They are generally expressed in green leaves and other plant tissues.[3]

The genetic regulation of these enzymes is a key determinant of the final this compound content in the tobacco leaf. In most commercial tobacco varieties, this compound constitutes about 2-5% of the total alkaloid content.[3][5] However, in certain "converter" genotypes, a significant portion of nicotine, as high as 95%, can be converted to this compound.[2] This conversion is often associated with the transcriptional activation of the CYP82E4 gene.[3]

Signaling Pathways Influencing this compound Precursor Biosynthesis

The biosynthesis of nicotine, the precursor to this compound, is under the control of complex signaling pathways, with the jasmonate (JA) signaling cascade playing a central role.[7][8] Herbivory or mechanical wounding triggers the production of jasmonic acid, which in turn activates a transcriptional cascade leading to the upregulation of nicotine biosynthetic genes in the roots.

Quantitative Data on this compound Content

The concentration of this compound in tobacco leaves is highly variable and depends on several factors, including the genotype, leaf age (senescence), and curing process. The following tables summarize quantitative data from various studies.

Table 1: this compound and Nicotine Content in Different Tobacco Types and Genotypes

| Tobacco Type/Genotype | This compound Content (mg/g DW) | Nicotine Content (mg/g DW) | This compound as % of Total Alkaloids | Reference |

| Flue-cured (Wild Type) | 2.35 | - | 8.53% | [4] |

| Flue-cured (GP449 triple mutant) | 0.22 | - | 1.25% | [4] |

| Burley (Non-converter) | - | - | <5% | [9] |

| Burley (Converter) | - | - | Up to 95% | [9] |

| Nicotiana tomentosiformis | High | Low | - | [10] |

| Nicotiana tabacum | Low | High | - | [10] |

Table 2: this compound Content in Tobacco Filler of Commercial Cigarettes

| Alkaloid | Concentration Range (µg/g) | Reference |

| This compound | 659 - 986 | [2] |

| Myosmine | 8.64 - 17.3 | [2] |

| Anabasine | 127 - 185 | [2] |

| Anatabine | 927 - 1390 | [2] |

Ecological Role of this compound

While much of the focus on this compound is due to its negative implications for human health, it also plays a role in the plant's defense against herbivores. Nicotine itself is a potent insecticide, deterring feeding by many insects.[11] The conversion to this compound may represent a metabolic strategy with complex ecological consequences. Some studies suggest that this compound can also have insecticidal properties.[8] However, the precise defensive role of this compound compared to nicotine is still an active area of research. For instance, the specialist herbivore Manduca sexta (tobacco hornworm) has evolved mechanisms to tolerate and detoxify nicotine.[12] The relative impact of this compound on such adapted herbivores is not fully understood.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in tobacco.

Protocol 1: Quantification of Tobacco Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods described for the analysis of major and minor alkaloids in tobacco.[2][13]

1. Sample Preparation:

- Freeze-dry tobacco leaf samples and grind them into a fine powder.

- Accurately weigh approximately 100 mg of the powdered sample into a glass centrifuge tube.

- Add 2 mL of 2M NaOH and an internal standard solution (e.g., quinoline or n-heptadecane).

- Vortex the mixture for 30 seconds.

2. Extraction:

- Add 4 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

- Vortex vigorously for 1 minute.

- Centrifuge at 3000 x g for 10 minutes to separate the phases.

- Carefully transfer the organic (lower) phase to a clean glass tube.

- Repeat the extraction step on the remaining aqueous phase and combine the organic extracts.

3. GC-MS Analysis:

- Gas Chromatograph: Use a GC system equipped with a capillary column suitable for alkaloid separation (e.g., a DB-5ms or equivalent).

- Injection: Inject 1 µL of the extract in splitless mode.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp 1: Increase to 200°C at a rate of 10°C/min.

- Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

- Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

- Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

- Quantification: Create a calibration curve using certified standards of nicotine, this compound, and other relevant alkaloids. Calculate the concentration in the samples based on the peak area ratios of the analytes to the internal standard.

Protocol 2: RNA Interference (RNAi) of CYP82E4 to Reduce this compound Content

This protocol provides a general workflow for creating transgenic tobacco plants with reduced this compound levels, based on published studies.[2][14]

Protocol 3: Heterologous Expression of CYP82E Enzymes in Yeast

This protocol outlines the steps for expressing tobacco CYP82E enzymes in a host like Saccharomyces cerevisiae to characterize their enzymatic activity.

1. Yeast Expression Vector Construction:

- Amplify the full-length coding sequence of the desired CYP82E gene (e.g., CYP82E4) from tobacco cDNA.

- Clone the amplified gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).

- Co-express a cytochrome P450 reductase (CPR) from either tobacco or yeast to provide the necessary electrons for P450 activity.

2. Yeast Transformation:

- Transform the expression vector(s) into a suitable yeast strain (e.g., W303 or BY4741) using the lithium acetate/polyethylene glycol method.

- Select for transformed yeast cells on appropriate selective media.

3. Protein Expression and Microsome Preparation:

- Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., glucose).

- Induce protein expression by transferring the cells to a medium containing galactose.

- Harvest the yeast cells by centrifugation.

- Lyse the cells mechanically (e.g., with glass beads) in a suitable buffer.

- Prepare microsomes by differential centrifugation. The microsomal fraction will contain the expressed CYP82E enzyme.

4. Enzyme Assays:

- Resuspend the microsomal fraction in a reaction buffer.

- Add the substrate (nicotine) and an NADPH-generating system.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

- Stop the reaction by adding a strong base (e.g., NaOH).

- Extract the reaction products (this compound) with an organic solvent.

- Analyze the extracts by GC-MS or LC-MS/MS to quantify the amount of this compound produced.

Conclusion and Future Directions

This compound represents a critical metabolite in tobacco, with significant implications for both the plant's ecological interactions and the health impacts of tobacco products. The conversion of nicotine to this compound is a well-defined enzymatic process, primarily driven by the CYP82E4 enzyme during leaf senescence. Understanding the intricate regulation of this pathway is paramount for developing strategies to minimize this compound levels in commercial tobacco varieties, thereby reducing the formation of the carcinogen NNN.

Future research should focus on several key areas:

-

Elucidating the precise signaling pathways that regulate CYP82E4 expression during senescence. While senescence is the primary trigger, the specific molecular signals remain to be fully characterized.[5]

-

Investigating the broader ecological consequences of varying this compound levels. This includes its effects on a wider range of herbivores and pathogens.

-

Exploring the potential for this compound or its derivatives in drug development. As a nicotinic acetylcholine receptor agonist, this compound's pharmacological properties warrant further investigation.[8]

The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this compound's physiological role in tobacco and to leverage this knowledge for agricultural improvement and therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a this compound-reduced flue-cured tobacco line via EMS mutagenesis of nicotine N-demethylase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP82E4-mediated nicotine to this compound conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Conversion of nicotine to this compound in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. RNA interference of the nicotine demethylase gene CYP82E4v1 reduces this compound content and enhances Myzus persicae resistance in Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic engineering of Nicotiana tabacum for reduced this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]

Nornicotine Metabolism in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of nornicotine metabolism within human liver microsomes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed insights into the enzymatic processes, kinetic parameters, and experimental methodologies crucial for understanding the metabolic fate of this compound.

Core Metabolic Pathways

This compound, a primary metabolite of nicotine, undergoes further metabolism in the human liver, primarily catalyzed by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. The N-demethylation of nicotine to this compound is a relatively minor pathway in the systemic clearance of nicotine, accounting for approximately 2-3% of its metabolism. However, this compound's longer half-life and pharmacological activity underscore the importance of understanding its metabolic pathways.[1]

The primary metabolic transformations of this compound in human liver microsomes involve oxidation reactions. One significant pathway is the conversion of this compound to norcotinine.[2] Additionally, this compound can undergo further hydroxylation.

The key enzymes identified in the N-demethylation of nicotine to form this compound in human liver microsomes are CYP2A6 and CYP2B6.[1][3] CYP2A6 exhibits a high affinity for this reaction, while CYP2B6 has a lower affinity.[1][3] The contribution of each enzyme can vary depending on the substrate concentration and the expression levels of these isoforms in an individual's liver.[3]

Quantitative Data on Enzyme Kinetics

The kinetics of nicotine N-demethylation to this compound in human liver microsomes exhibit a biphasic pattern, indicating the involvement of at least two enzymes with different affinities.[1][3] The following tables summarize the key kinetic parameters for the enzymes involved in this compound formation.

Table 1: Kinetic Parameters for Nicotine N-Demethylation in Pooled Human Liver Microsomes [1][3]

| Component | Apparent K_m_ (μM) | Apparent V_max_ (pmol/min/mg) |

| High-Affinity | 173 ± 70 | 57 ± 17 |

| Low-Affinity | 619 ± 68 | 137 ± 6 |

Table 2: Kinetic Parameters for Nicotine N-Demethylase Activity of Recombinant Human P450s [3]

| Enzyme | Apparent K_m_ (μM) | Intrinsic Clearance (CL_int_) (nl/min/pmol P450) |

| CYP2A6 | 49 ± 12 | 5.1 |

| CYP2B6 | 550 ± 46 | 12.5 |

| CYP2A13 (E. coli expressed) | - | 44.9 |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound metabolism in human liver microsomes.

In Vitro Metabolism of Nicotine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation from nicotine.[4]

Materials:

-

Pooled human liver microsomes (HLM)

-

(S)-Nicotine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Ice-cold quenching solution (e.g., acetonitrile)

-

Analytical standards for nicotine and this compound

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of nicotine.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of an ice-cold quenching solution.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the formation of this compound using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent K_m_ and V_max_ values. For biphasic kinetics, use a two-enzyme model.

Enzyme Inhibition Assay

This protocol is used to identify the specific CYP isoforms involved in this compound formation by using selective chemical inhibitors.

Materials:

-

Same as in Protocol 3.1

-

Selective inhibitors for specific CYP isoforms (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, and coumarin for CYP2A6).[5]

Procedure:

-

Follow steps 1 and 2 of Protocol 3.1.

-

Inhibitor Addition: Add the selective chemical inhibitor at various concentrations to the pre-incubation mixture. A control reaction without the inhibitor should be run in parallel.

-

Proceed with steps 3 to 8 of Protocol 3.1.

-

Data Analysis: Calculate the percentage of inhibition of this compound formation at each inhibitor concentration. Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Recombinant Human P450 Isoform Screening

This protocol helps to identify which specific P450 enzymes are capable of metabolizing nicotine to this compound.

Materials:

-

Recombinant human P450 enzymes (e.g., CYP2A6, CYP2B6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Cytochrome P450 reductase

-

Lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Other materials as in Protocol 3.1

Procedure:

-

Reconstitution of P450 System: Reconstitute the recombinant P450 enzyme with cytochrome P450 reductase and lipids according to the manufacturer's instructions.

-

Follow the procedure outlined in Protocol 3.1, replacing the human liver microsomes with the reconstituted recombinant P450 system.

-

Analysis: Compare the this compound formation activity across the different P450 isoforms to identify the primary catalysts.

Factors Influencing this compound Metabolism

Several factors can influence the rate of this compound metabolism, primarily by affecting the activity of CYP2A6 and CYP2B6. These include:

-

Genetic Polymorphisms: Variations in the CYP2A6 gene can lead to significant inter-individual differences in nicotine and this compound metabolism.[6]

-

Inhibitors: Various compounds have been shown to inhibit CYP2A6 activity, which would consequently affect this compound formation. For example, menthol has been reported to moderately inhibit CYP2A6-mediated nicotine metabolism.[7][8] Grapefruit juice is another known inhibitor of CYP2A6.[7] Cannabidiol (CBD) and its metabolite 7-hydroxy-CBD have also been shown to inhibit both CYP2A6 and CYP2B6, affecting the formation of this compound.[9]

-

Inducers: Exposure to certain compounds can increase the expression of CYP enzymes.

Conclusion

The metabolism of this compound in human liver microsomes is a complex process primarily mediated by CYP2A6 and CYP2B6. Understanding the kinetics and the factors that influence this metabolic pathway is crucial for assessing the pharmacological and toxicological effects of nicotine and its metabolites. The experimental protocols provided in this guide offer a framework for researchers to investigate these processes in a controlled laboratory setting. Further research into the role of UGTs in this compound conjugation and the impact of genetic variability on its overall clearance will provide a more complete picture of its metabolic fate.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. scilit.com [scilit.com]

- 3. CYP2A6 AND CYP2B6 are involved in this compound formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human liver microsomal (S)-nicotine oxidation by (-)-menthol and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Isolation and Discovery of Nornicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornicotine, a significant pyridine alkaloid found in tobacco and a metabolite of nicotine, has been a subject of scientific inquiry for over a century. Its discovery and the subsequent development of isolation and synthesis techniques have paved the way for a deeper understanding of its pharmacological properties and its role as a precursor to tobacco-specific nitrosamines. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailed methodologies for its isolation and synthesis, a quantitative comparison of various extraction techniques, and an overview of its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey to understanding this compound began in the late 19th and early 20th centuries, a period of burgeoning interest in the chemical constituents of natural products. While the term "this compound" first appeared in chemical literature in 1879, its actual existence as a distinct compound was not confirmed until several decades later.

A pivotal moment in the history of this compound was the work of M. and M. Polonovski in 1927. They claimed the preparation of several "nor-alkaloids," including this compound, through a chemical process known as the Polonovski reaction. This reaction, in essence, facilitates the demethylation of tertiary amines, like nicotine, to their corresponding secondary amines.

However, the definitive discovery of this compound as a natural constituent of tobacco is credited to Ehrenstein in 1928. His work, further detailed in a 1931 publication in Archiv der Pharmazie, provided the first concrete evidence of its presence in the tobacco plant. Ehrenstein's isolation of this compound laid the groundwork for future research into its biosynthesis, metabolism, and physiological effects.

Experimental Protocols

Historical Methods of Isolation and Synthesis

2.1.1. The Polonovski Reaction for Nicotine Demethylation (Conceptual Reconstruction)

Experimental Workflow: Conceptual Polonovski Demethylation of Nicotine

Caption: Conceptual workflow of the Polonovski reaction for nicotine demethylation.

-

N-Oxidation: Nicotine, a tertiary amine, is first oxidized to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid.

-

Activation and Rearrangement: The nicotine-N-oxide is then treated with an activating agent, classically acetic anhydride. This leads to a rearrangement, forming an iminium ion intermediate.

-

Hydrolysis: The iminium ion is subsequently hydrolyzed, yielding the secondary amine, this compound, and formaldehyde as a byproduct.

2.1.2. Ehrenstein's Isolation from Tobacco (Reconstructed Protocol)

Based on common alkaloid extraction techniques of the era, a likely reconstruction of Ehrenstein's 1931 protocol would involve the following steps:

-

Extraction: Dried and powdered tobacco leaves are subjected to extraction with an acidified solvent (e.g., ethanol with a small amount of sulfuric or hydrochloric acid). The acidic conditions ensure that the alkaloids are protonated and thus more soluble in the polar solvent.

-

Basification and Solvent-Solvent Extraction: The acidic extract is then made alkaline by the addition of a base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the alkaloids, rendering them more soluble in a nonpolar organic solvent. The basified aqueous solution is then repeatedly extracted with a solvent like diethyl ether or chloroform.

-

Purification: The combined organic extracts are washed with water to remove any remaining water-soluble impurities. The solvent is then evaporated to yield a crude alkaloid mixture.

-

Fractional Distillation: The crude mixture is subjected to fractional distillation under reduced pressure to separate the different alkaloids based on their boiling points. This compound, having a slightly lower boiling point than nicotine, would be collected in a separate fraction.

-

Characterization: The isolated this compound would then be characterized by its physical properties (boiling point, refractive index) and through the formation of crystalline derivatives (e.g., picrates, hydrochlorides) with distinct melting points.

Modern Methods of Isolation and Synthesis

2.2.1. Supercritical Fluid Extraction (SFE) with CO₂

This method is favored for its efficiency, selectivity, and the use of a non-toxic, environmentally benign solvent.

-

Sample Preparation: Dried and ground tobacco leaves are packed into an extraction vessel.

-

Extraction: Supercritical carbon dioxide (CO₂ maintained above its critical temperature and pressure, e.g., >31.1 °C and >7.38 MPa) is passed through the tobacco matrix. A co-solvent, such as ethanol, is often added to the supercritical CO₂ to enhance the solubility of the polar alkaloids.

-

Separation: The CO₂, now containing the extracted alkaloids, is passed into a separator where the pressure and/or temperature is reduced. This causes the CO₂ to return to a gaseous state, and the alkaloids precipitate out.

-

Purification: The collected extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

2.2.2. Synthesis via Reduction of Myosmine

A common and efficient synthetic route to this compound involves the reduction of myosmine.

-

Reaction Setup: Myosmine is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added to the solution. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be alkaline.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the specific parameters employed. The following table summarizes typical yields and purities obtained from various techniques.

| Extraction Method | Plant Material | Solvent/Conditions | This compound Yield (mg/g) | Purity | Reference |

| Solvent Extraction (Modified AOAC) | Low-alkaloid tobacco | Not specified | Varies (part of minor alkaloids) | Not specified | [1][2] |

| High-alkaloid tobacco | Not specified | Varies (part of minor alkaloids) | Not specified | [1][2] | |

| Ultrasonic-Assisted Extraction | Low-alkaloid tobacco | Temperature: 30-85°C, Time: 3-45 min | Varies (part of minor alkaloids) | Not specified | [1][2] |

| High-alkaloid tobacco | Temperature: 30-85°C, Time: 3-45 min | Varies (part of minor alkaloids) | Not specified | [1][2] | |

| Microwave-Assisted Extraction | Tobacco | Pressure: 15-75 psi, Time: 3-40 min | Varies | Not specified | [1][2] |

| Supercritical Fluid Extraction (SFE) | Tobacco Leaves | CO₂ with ethanol co-solvent | Varies depending on parameters | Generally high | [3] |

| GC-MS Analysis of Cigarette Filler | 50 popular cigarette brands | Methanol/Dichloromethane | 0.659 - 0.986 | High (analytical method) | [4] |

| Burley Tobacco | Methanol/Dichloromethane | Varies | High (analytical method) | [4] | |

| Flue-cured Tobacco | Methanol/Dichloromethane | Varies | High (analytical method) | [4] | |

| Oriental Tobacco | Methanol/Dichloromethane | Varies | High (analytical method) | [4] |

Note: Yields can vary significantly based on the tobacco variety, growing conditions, and specific extraction parameters.

This compound Signaling Pathways

This compound exerts its primary pharmacological effects through its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems. This compound shows a particular affinity for subtypes containing α6 and α7 subunits.

This compound-Mediated Dopamine Release via α6-containing nAChRs

This compound's interaction with α6β2*-containing nAChRs, located on the presynaptic terminals of dopaminergic neurons in brain regions like the nucleus accumbens, is a key mechanism underlying its reinforcing effects.

Signaling Pathway: this compound and Dopamine Release

Caption: this compound stimulates dopamine release by activating presynaptic α6β2* nAChRs.

Downstream Signaling of α7 nAChR Activation

Activation of the homomeric α7 nAChR by this compound initiates several intracellular signaling cascades that are implicated in neuroprotection and inflammation modulation. Two prominent pathways are the PI3K/Akt and JAK2/STAT3 pathways.

Signaling Pathway: α7 nAChR Downstream Cascades

Caption: Activation of α7 nAChR by this compound triggers the PI3K/Akt and JAK2/STAT3 pathways.[5][6][7][8][9]

Conclusion

The journey from the initial naming of this compound to our current understanding of its complex pharmacology has been a long and intricate one. The early pioneering work of Polonovski and Ehrenstein in synthesizing and isolating this alkaloid for the first time was instrumental in opening up this field of research. Modern analytical and synthetic techniques have since provided researchers with the tools to explore its properties with greater precision. The elucidation of its interactions with specific nicotinic acetylcholine receptor subtypes and the downstream signaling pathways they modulate continues to be an active area of investigation, with significant implications for drug development, particularly in the context of neurodegenerative diseases and smoking cessation. This guide has provided a comprehensive overview of the discovery, isolation, and signaling of this compound, intended to be a valuable resource for the scientific community.

References

- 1. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Comparison of methods for extraction of tobacco alkaloids. | Semantic Scholar [semanticscholar.org]

- 3. US5119835A - Method for extracting tobacco alkaloids - Google Patents [patents.google.com]

- 4. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological properties of nornicotine vs nicotine

An In-depth Technical Guide to the Core Pharmacological Properties of Nornicotine vs. Nicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive alkaloid in tobacco, and its primary metabolite, this compound, both exert significant effects on the central nervous system by interacting with nicotinic acetylcholine receptors (nAChRs). While structurally similar, the substitution of a hydrogen atom for a methyl group in this compound results in a distinct pharmacological profile with significant implications for neurobiology, tobacco dependence, and therapeutic development. This technical guide provides a comprehensive comparison of the pharmacological properties of this compound and nicotine, focusing on receptor binding, functional activity, metabolism, and in vivo effects. It includes detailed summaries of experimental methodologies and visual representations of key pathways and workflows to support advanced research and development.

Introduction

Nicotine is a tertiary amine alkaloid renowned for its addictive properties and complex pharmacological actions mediated through the activation of nAChRs.[1][2] this compound, a secondary amine, is present in tobacco leaves and is also a primary metabolite of nicotine in humans, formed via N-demethylation primarily by cytochrome P450 enzymes.[3][4][5] While often considered a minor alkaloid, this compound accumulates in the brain after chronic nicotine administration and possesses its own unique neuropharmacological activity.[6][7] Understanding the nuanced differences between these two compounds is critical for elucidating the complete mechanism of tobacco addiction and for the rational design of novel therapeutics targeting the nicotinic cholinergic system.

Receptor Binding Affinity

The primary molecular targets for both nicotine and this compound are nAChRs, which are pentameric ligand-gated ion channels widely distributed throughout the nervous system.[1][8] The affinity of each compound for various nAChR subtypes dictates its specific physiological and behavioral effects. Binding affinities are typically determined through competitive radioligand displacement assays.

Studies comparing the stereoisomers of nicotine and this compound have revealed key differences. In rat brain cortex, (-)-nicotine is significantly more potent than (+)-nicotine in displacing radiolabeled ligands.[9] In contrast, little to no stereoselectivity is observed for the this compound isomers in these binding assays.[9] The high-affinity α4β2 nAChR subtype represents over 90% of the high-affinity nicotine binding sites in the brain.[10]

Table 1: Comparative Binding Affinities (IC₅₀) of Nicotine and this compound Stereoisomers at Rat Cortical nAChRs

| Compound | ³H-(-)-Nicotine Displacement (High-Affinity Site) | ³H-(-)-Nicotine Displacement (Low-Affinity Site) | ³H-Acetylcholine Displacement |

|---|---|---|---|

| (-)-Nicotine | 1.1 ± 0.1 nM | 150 ± 20 nM | 1.2 ± 0.1 nM |

| (+)-Nicotine | 14 ± 1 nM | 59 ± 14 nM | 30 ± 4 nM |

| (-)-Nornicotine | 13 ± 2 nM | 310 ± 50 nM | 16 ± 2 nM |

| (+)-Nornicotine | 12 ± 1 nM | 410 ± 100 nM | 17 ± 2 nM |

Data sourced from Copeland et al., 1991.[9]

Functional Activity at nAChR Subtypes

Beyond binding, the functional activity—agonist, partial agonist, or antagonist effects—and the potency (EC₅₀) and efficacy of these compounds determine their ultimate impact on neuronal signaling. These parameters are often measured using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes or through cell-based functional assays.

Nicotine is a potent full agonist at α4β2 and α6/3β2β3 nAChRs and a weaker agonist at α3β4 and α7 subtypes.[2] this compound also acts as an agonist at these receptors but generally exhibits lower potency compared to nicotine.[2] A significant functional characteristic of this compound is its ability to induce long-lasting receptor desensitization.[6] Studies have shown that S-(-)-nornicotine desensitizes nAChRs involved in dopamine release with approximately 12-fold lower potency than S-(-)-nicotine, and cross-desensitization occurs, suggesting action at common receptor subtypes.[6]

Table 2: Comparative Functional Potency (EC₅₀) of Nicotine and this compound at Human nAChR Subtypes

| Compound | α3β4 nAChR | α4β2 nAChR | α6/3β2β3 nAChR | α7 nAChR |

|---|---|---|---|---|

| Nicotine | 42.4 ± 2.2 µM | 1.0 ± 0.2 µM | 0.7 ± 0.1 µM | 54.5 ± 10.6 µM |

| This compound | >100 µM | ~10 µM | ~10 µM | >100 µM |

Data adapted from Alijevic et al., 2022 and other sources. Note: this compound data is often less precise in comparative studies but is consistently shown to be less potent than nicotine.[2]

Metabolism and Pharmacokinetics

The metabolic fate of nicotine is a critical determinant of its duration of action and the generation of active metabolites like this compound.

Nicotine Metabolism

Nicotine is extensively metabolized by the liver, primarily by the cytochrome P450 enzyme CYP2A6.[3] The major metabolic pathway (70-80%) involves conversion to cotinine via the intermediate nicotine-Δ1'(5')-iminium ion.[3] A minor but significant pathway is the N-demethylation of nicotine to form this compound.[3][5][11] Other metabolites include nicotine N'-oxide and various glucuronide conjugates.[3]

This compound Metabolism

This compound itself is a substrate for further metabolism. In vitro studies using rabbit liver preparations have shown that this compound can be oxidized to demethylcotinine.[5][11] Therefore, the metabolic cascade can be summarized as the demethylation of nicotine to this compound, which is then further oxidized.[5][11]

Caption: Primary Metabolic Pathways of Nicotine and this compound.

In Vivo Pharmacological Effects

The differences in receptor affinity and functional activity translate to distinct in vivo effects, particularly concerning locomotor activity and dopamine release—key components of nicotine's reinforcing properties.

-

Locomotor Activity: Acute administration of S(-)-nicotine in rats typically produces transient hypoactivity followed by dose-dependent hyperactivity.[12] In contrast, this compound enantiomers do not induce this biphasic effect; at higher doses, they primarily cause transient hypoactivity.[12] However, repeated administration of S(-)-nornicotine can lead to tolerance to the hypoactivity and the emergence of hyperactivity, suggesting some shared mechanisms with nicotine.[12] Interestingly, high doses of this compound can blunt the locomotor stimulant effect of nicotine, indicating a potential antagonistic or partial agonist interaction in vivo.[13]

-

Dopamine Release: Both nicotine and this compound stimulate the release of dopamine from rat striatal slices, an effect mediated by nAChRs.[6] This action is central to the rewarding effects of nicotine. However, as noted earlier, this compound is less potent but effectively desensitizes the receptors, which could modulate the subsequent effects of nicotine.[6]

Experimental Protocols and Methodologies

The characterization of nicotinic ligands relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Protocol Outline:

-

Tissue Preparation: A brain region rich in nAChRs (e.g., rat cortex) is homogenized to create a membrane preparation.[14]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., ³H-(-)-nicotine or ³H-epibatidine).

-

Competition: Increasing concentrations of the unlabeled test compound (nicotine or this compound) are added to compete for binding sites.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to a binding affinity constant (Kᵢ).

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a gold-standard technique for characterizing the functional properties of ligands at ion channels expressed in Xenopus oocytes.

-

Protocol Outline:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are incubated for several days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Agonist Application: The oocyte is perfused with a baseline buffer, followed by the application of the agonist (nicotine or this compound) at various concentrations.[15]

-